molecular formula C19H21NO B1617465 2-(Phenyl(phenylamino)methyl)cyclohexanone CAS No. 737-47-3

2-(Phenyl(phenylamino)methyl)cyclohexanone

Cat. No. B1617465
CAS RN: 737-47-3
M. Wt: 279.4 g/mol
InChI Key: ITYLIHBJQIGSFJ-UHFFFAOYSA-N
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Description

2-(Phenyl(phenylamino)methyl)cyclohexanone is a compound with the molecular formula C19H21NO . It is a member of the class of cyclohexanones .


Synthesis Analysis

This compound can be synthesized through a multicomponent Mannich reaction . The reaction involves the use of 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde in a 1:1:1 mole ratio . Another method involves the use of acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular weight of 2-(Phenyl(phenylamino)methyl)cyclohexanone is 279.4 g/mol . The InChI code is 1S/C19H21NO/c21-18-14-8-7-13-17 (18)19 (15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2 .


Chemical Reactions Analysis

In acetic acid under reflux conditions, 2-(phenyl(phenylamino)methyl)cyclohexanone undergoes an elimination reaction to give 2,6-dibenzylidene cyclohexanone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.4 g/mol, an XLogP3-AA of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 279.162314293 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Catalytic Synthesis

2-(Phenyl(phenylamino)methyl)cyclohexanone (PPMC) can be efficiently synthesized through a one-pot Mannich reaction. This process involves the use of benzaldehyde, aniline, and cyclohexanone with catalysts like SnCl4·5H2O and p-toluene sulphonic acid. The method offers advantages such as lower cost, better yield, and ease of work-up, making it an attractive alternative for PPMC synthesis (Chen, 2013).

Antimicrobial Activity and Molecular Docking

Research into 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone has highlighted its antimicrobial properties. This compound has been studied through various spectroscopic methods (X-ray, NMR, TD-DFT) and also investigated for its molecular docking capabilities, indicating potential applications in pharmaceuticals (Barakat et al., 2015).

Cyclohexanone Oxidation

Cyclohexanone monooxygenase catalyzed oxidation is another area of research. This process involves the oxidation of methyl phenyl sulfide and cyclohexanone to produce specific sulfoxide and caprolactone. Such reactions are significant for understanding enzymatic processes and have applications in biotechnology (Secundo et al., 1993).

Kinetic Study on Hydrolysis

The hydrolysis of Mannich base compounds, closely related to PPMC, has been studied, revealing insights into the stability and reaction kinetics of these compounds in various pH conditions. This information is crucial for the development of pharmaceuticals and chemicals (Koshy & Mitchner, 1964).

Asymmetric Michael Addition

PPMC derivatives have been utilized in asymmetric Michael addition reactions. These reactions are important for synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, which have applications in organic synthesis and pharmaceuticals (Singh et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-[anilino(phenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYLIHBJQIGSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298424
Record name 2-[Anilino(phenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenyl(phenylamino)methyl)cyclohexanone

CAS RN

737-47-3
Record name 737-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Anilino(phenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
A Biçer, R Kaya, G Yakalı, MS Gültekin, GT Cin… - Journal of molecular …, 2020 - Elsevier
In this study, we reported the synthesis, characterization and activity-structure relationship of novel β-amino carbonyl compounds. Some novel bis-β-amino carbonyl (4a-e) and mono-β-…
B Eftekhari‐Sis, A Abdollahifar, MM Hashemi, M Zirak - 2006 - Wiley Online Library
At room temperature, zirconium oxychloride (ZrOCl 2 ·8H 2 O) efficiently catalyzes the direct Mannich‐type reaction of a variety of in situ generated aldimines using aldehydes and …
D Liu, J Zhang, C Zhang, X Kou - Green Processing and Synthesis, 2015 - degruyter.com
A simple and facile synthesis of β-amino carbonyl compounds was developed by the one-pot condensation of cyclohexanone, aromatic aldehydes and anilines at 25C in the presence …
R Khoshnavazi, L Bahrami, F Havasi, E Naseri - RSC Advances, 2017 - pubs.rsc.org
Two new types of catalyst were synthesized by the immobilization of H3PW12O40 (HPW12) on the surface of organic–inorganic polyoxometalate nanoparticles of H6Cu2[PPDA]6[…
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
L Jin, Y Lei - Chemical Research in Chinese Universities, 2013 - Springer
An effcient synthetic protocol for the β-amino carbonyl compounds was developed via one-pot three-component Mannich reaction of aromatic aldehydes, aromatic amines and …
M Samet, B Eftekhari-Sis, MM Hashemi… - Synthetic …, 2009 - Taylor & Francis
At room temperature, and efficiently catalyze the direct Mannich-type reaction of varieties of in situ–generated aldimines using aldehydes and anilines with ketones in a three-…
S Darvishy, H Alinezhad, M Vafaeezadeh… - Polycyclic Aromatic …, 2022 - Taylor & Francis
A rapid and efficient S-(+) camphor sulfonic acid Glycine (CSAG), catalyzed, one-pot three-component Mannich reaction has been performed to synthesize ß-amino carbonyl compound …
F Dong, F Zhenghao, L Zuliang - Catalysis Communications, 2009 - Elsevier
A novel functionalized ionic liquid 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulfate ([DDPA][HSO 4 ]) was prepared. The ionic liquid could be used as a …
JS Ghomi, S Zahedi - Ultrasonics Sonochemistry, 2017 - Elsevier
A family of novel ionic liquid with l-alanine and choline chloride as environmentally benign materials have been synthesized and grafted on Fe 3 O 4 nanoparticles using easy …
R Srivastava - Catalysis letters, 2010 - Springer
Brönsted acidic ionic liquids (BILs) were synthesized by a two step synthetic protocol. Catalytic activities of BILs were assessed by means of suitable catalytic reactions such as acylation …

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